Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester
CAS No.: 1279816-32-8
Cat. No.: VC2974743
Molecular Formula: C15H20ClN3O4
Molecular Weight: 341.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1279816-32-8 |
|---|---|
| Molecular Formula | C15H20ClN3O4 |
| Molecular Weight | 341.79 g/mol |
| IUPAC Name | 6-O-tert-butyl 4-O-ethyl 2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylate |
| Standard InChI | InChI=1S/C15H20ClN3O4/c1-5-22-12(20)11-9-8-19(14(21)23-15(2,3)4)7-6-10(9)17-13(16)18-11/h5-8H2,1-4H3 |
| Standard InChI Key | GXVOQBUHDHOENN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=NC2=C1CN(CC2)C(=O)OC(C)(C)C)Cl |
| Canonical SMILES | CCOC(=O)C1=NC(=NC2=C1CN(CC2)C(=O)OC(C)(C)C)Cl |
Introduction
The compound's identity is precisely defined through various chemical identifiers as presented in Table 1. These identifiers are crucial for unambiguous reference in scientific literature and regulatory documentation.
Table 1: Chemical Identifiers for Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester
| Identifier Type | Value |
|---|---|
| CAS Number | 1279816-32-8 |
| Molecular Formula | C15H20ClN3O4 |
| IUPAC Name | 6-O-tert-butyl 4-O-ethyl 2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylate |
| Standard InChIKey | GXVOQBUHDHOENN-UHFFFAOYSA-N |
| PubChem Compound ID | 72207916 |
The compound's systematic IUPAC name reflects its complex structure and multiple functional groups, highlighting the substitution pattern on the pyrido[4,3-d]pyrimidine core.
Physicochemical Properties
Understanding the physicochemical properties of Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester is essential for evaluating its potential applications in medicinal chemistry and designing efficient synthetic routes.
Basic Physical Properties
The compound possesses several notable physical properties that influence its behavior in various chemical and biological environments. These properties are summarized in Table 2.
Table 2: Physical Properties of Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester
| Property | Value |
|---|---|
| Molecular Weight | 341.79 g/mol |
| Physical State at RT | Solid (predicted) |
| Solubility | Predicted soluble in organic solvents (DMSO, DMF, methanol) |
| Log P | Not specified in available data (predicted ~2-3 based on similar structures) |
| Structural Classification | Bicyclic heterocycle, Carboxylic ester derivative |
Structural Characteristics
The compound features a complex structure with multiple functional groups that contribute to its chemical reactivity and potential biological activities. The 2-chloro substituent on the pyrimidine ring serves as a potential site for nucleophilic aromatic substitution reactions, which can be utilized for structural diversification. The presence of two ester groups (ethyl ester at position 4 and tert-butyl ester at position 6) provides opportunities for selective hydrolysis and derivatization.
The partially reduced pyridine ring (7,8-dihydro) introduces conformational flexibility compared to the fully aromatic system, potentially affecting the compound's three-dimensional arrangement and its interactions with biological targets. This structural feature is particularly significant for structure-activity relationship studies in drug development .
Biological Activities and Applications
While specific biological data for Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester is limited in the available literature, the broader class of pyrido[4,3-d]pyrimidines demonstrates significant biological potential. Understanding the activities of structurally related compounds provides valuable insights into the possible applications of our target compound.
Structure-Activity Relationships
Structure-activity relationship studies on pyrido[4,3-d]pyrimidines indicate that modifications at specific positions can significantly influence biological activity:
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Position 2: The presence of the chloro substituent at position 2 may enhance binding to target proteins through halogen bonding or by influencing electronic distribution within the molecule.
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Ester groups: The ethyl and tert-butyl esters at positions 4 and 6, respectively, can affect the compound's lipophilicity, membrane permeability, and metabolic stability. The bulky tert-butyl group may provide steric protection against enzymatic hydrolysis.
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Dihydro-configuration: The partially reduced pyridine ring introduces conformational flexibility that can influence receptor interactions and selectivity profiles compared to fully aromatic analogs .
Comparative Analysis with Related Compounds
To better understand the significance of Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester, a comparative analysis with structurally related compounds provides valuable context.
Structural Comparison with Related Heterocycles
Table 3 presents a comparison between our target compound and related heterocyclic systems, highlighting key structural differences that may influence chemical reactivity and biological activity.
Table 3: Structural Comparison with Related Heterocyclic Compounds
| Compound | Key Structural Features | Notable Differences |
|---|---|---|
| Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid | Parent scaffold without chloro and with free carboxylic acids | Lacks chloro substituent, dihydro modification, and ester groups |
| Pyrido[2,3-d]pyrimidines | Positional isomers with different ring fusion pattern | Different orientation of nitrogen atoms affects electronic distribution |
| tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | Similar partially reduced bicyclic system with different nitrogen positioning | Contains a naphthyridine core rather than pyrido[4,3-d]pyrimidine |
The specific arrangement of nitrogen atoms in the bicyclic system significantly influences the electronic properties and hydrogen-bonding capabilities of these compounds, potentially affecting their interactions with biological targets .
Comparison of Substitution Patterns
The substitution pattern on the pyrido[4,3-d]pyrimidine core plays a crucial role in determining chemical reactivity and biological activity. The 2-chloro substituent in our target compound is particularly noteworthy as it introduces a potential site for nucleophilic substitution reactions, which can be exploited for further structural diversification and the creation of compound libraries for biological screening.
The diester pattern in our target compound differs from many other pyrido[4,3-d]pyrimidine derivatives that often feature amino, amido, or heterocyclic substituents. This unique substitution pattern may confer distinct properties and activities compared to more commonly studied analogs .
Future Research Directions
Research on Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester and related compounds presents several promising directions for future investigation.
Synthetic Development
Further research could focus on:
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Developing more efficient and selective synthetic routes for the target compound and its analogs.
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Exploring green chemistry approaches to reduce environmental impact of synthesis.
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Investigating catalytic methods for selective transformations of the pyrido[4,3-d]pyrimidine scaffold.
Biological Evaluation
Comprehensive biological evaluation of the compound would be valuable, including:
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Screening against diverse biological targets to identify potential therapeutic applications.
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Structure-activity relationship studies to understand how specific modifications affect biological activity.
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Investigation of potential mechanisms of action through molecular modeling and biochemical assays.
Chemical Transformations
The compound's functional groups provide opportunities for various chemical transformations:
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Selective hydrolysis of the ester groups to generate mono-acids or free dicarboxylic acids.
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Nucleophilic substitution of the 2-chloro group with various nucleophiles (amines, thiols, alcohols) to create diverse analogs.
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Reduction or oxidation of the partially reduced pyridine ring to modulate conformational flexibility .
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